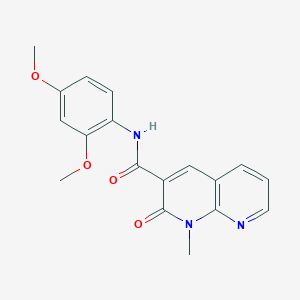
1-(2-Cyclohexyl-2-hydroxyethyl)-3-(3-(trifluoromethyl)phenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Cyclohexyl-2-hydroxyethyl)-3-(3-(trifluoromethyl)phenyl)urea is a synthetic organic compound that belongs to the class of ureas This compound is characterized by the presence of a cyclohexyl group, a hydroxyethyl group, and a trifluoromethylphenyl group attached to a urea backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Cyclohexyl-2-hydroxyethyl)-3-(3-(trifluoromethyl)phenyl)urea typically involves the reaction of appropriate starting materials under controlled conditions. One possible synthetic route could involve the following steps:
Formation of the Hydroxyethyl Intermediate: Reacting cyclohexylamine with an epoxide to form the 2-hydroxyethyl derivative.
Urea Formation: Reacting the hydroxyethyl derivative with an isocyanate or carbamoyl chloride to form the urea linkage.
Introduction of the Trifluoromethylphenyl Group: Coupling the urea intermediate with a trifluoromethylphenyl derivative under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, specific solvents, and temperature control to facilitate the reactions.
化学反応の分析
Types of Reactions
1-(2-Cyclohexyl-2-hydroxyethyl)-3-(3-(trifluoromethyl)phenyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl compound.
Reduction: The urea group can be reduced to form corresponding amines.
Substitution: The trifluoromethylphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution: Electrophiles such as halogens or nitro groups under acidic or basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group would yield a ketone or aldehyde, while reduction of the urea group would yield amines.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 1-(2-Cyclohexyl-2-hydroxyethyl)-3-(3-(trifluoromethyl)phenyl)urea would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, potentially affecting their pharmacokinetics and pharmacodynamics.
類似化合物との比較
Similar Compounds
1-(2-Hydroxyethyl)-3-phenylurea: Lacks the cyclohexyl and trifluoromethyl groups.
1-(2-Cyclohexyl-2-hydroxyethyl)-3-phenylurea: Lacks the trifluoromethyl group.
1-(2-Hydroxyethyl)-3-(3-(trifluoromethyl)phenyl)urea: Lacks the cyclohexyl group.
Uniqueness
1-(2-Cyclohexyl-2-hydroxyethyl)-3-(3-(trifluoromethyl)phenyl)urea is unique due to the combination of the cyclohexyl, hydroxyethyl, and trifluoromethylphenyl groups. This combination can impart specific physical, chemical, and biological properties that are not present in similar compounds.
特性
IUPAC Name |
1-(2-cyclohexyl-2-hydroxyethyl)-3-[3-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21F3N2O2/c17-16(18,19)12-7-4-8-13(9-12)21-15(23)20-10-14(22)11-5-2-1-3-6-11/h4,7-9,11,14,22H,1-3,5-6,10H2,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYMATVAGHUAGFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(CNC(=O)NC2=CC=CC(=C2)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-Methylbenzenesulfonyl)-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2677721.png)
![3,4,5-trimethoxy-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2677723.png)
![rac-4-{[(3aR,6aS)-hexahydro-1H-furo[3,4-c]pyrrol-3a-yl]methyl}morpholine](/img/structure/B2677724.png)



![2-((3-Allyl-4-oxo-5-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetonitrile](/img/structure/B2677731.png)
![N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide hydrochloride](/img/structure/B2677733.png)

![N-(5-phenyl-1,2,4-thiadiazol-3-yl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B2677735.png)


![1-(2-Chlorophenyl)-3-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]urea](/img/structure/B2677740.png)
